molecular formula C23H17Cl2N3O2S2 B282944 N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide

N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide

Número de catálogo B282944
Peso molecular: 502.4 g/mol
Clave InChI: LGMVNPDYGSCIHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide, also known as DB772, is a small molecule inhibitor that has shown potential in the field of cancer research. It was first synthesized in 2003 by researchers at the University of Illinois at Urbana-Champaign and has since been studied extensively for its mechanism of action and potential applications in cancer treatment.

Mecanismo De Acción

The exact mechanism of action of N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme protein kinase CK2. This enzyme plays a role in cell proliferation and survival, and its inhibition by N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of CK2, as well as the activity of other enzymes involved in cell proliferation and survival. In addition, it has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on cancer cells without the potential confounding effects of other signaling pathways. However, one limitation of using N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide is its relatively low potency compared to other CK2 inhibitors. This may limit its effectiveness in certain experiments.

Direcciones Futuras

There are several potential future directions for research on N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide. One area of interest is the development of more potent analogs of N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide that may have increased efficacy in cancer treatment. Another area of interest is the study of the effects of CK2 inhibition in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is potential for the use of N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide in the treatment of other diseases, such as viral infections or neurodegenerative disorders.

Métodos De Síntesis

The synthesis of N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide involves a multi-step process that includes the reaction of 2-aminothiophenol with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2,4-dichloroaniline. The final step involves the reaction of the resulting intermediate with 2-methylbenzoyl chloride to yield N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide.

Aplicaciones Científicas De Investigación

N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propiedades

Fórmula molecular

C23H17Cl2N3O2S2

Peso molecular

502.4 g/mol

Nombre IUPAC

N-[2-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide

InChI

InChI=1S/C23H17Cl2N3O2S2/c1-13-4-2-3-5-16(13)22(30)26-15-7-9-19-20(11-15)32-23(28-19)31-12-21(29)27-18-8-6-14(24)10-17(18)25/h2-11H,12H2,1H3,(H,26,30)(H,27,29)

Clave InChI

LGMVNPDYGSCIHI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=C(C=C4)Cl)Cl

SMILES canónico

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=C(C=C4)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.